

# 8-Hydrazinylquinoline CAS number and molecular weight

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## Compound of Interest

Compound Name: 8-Hydrazinylquinoline

Cat. No.: B174681

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## An In-depth Technical Guide to 8-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-hydrazinylquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and potential applications based on the biological activity of its derivatives.

## Core Chemical Properties

**8-Hydrazinylquinoline**, also known as 8-hydrazinoquinoline, is a derivative of quinoline with a hydrazine group at the 8th position. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly hydrazones, which exhibit a wide range of biological activities. The compound is typically handled as its more stable dihydrochloride salt.

Data Presentation: Physicochemical Properties

Property	8-Hydrazinylquinoline (Base)	8-Hydrazinylquinoline Dihydrochloride
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	C <sub>9</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub>
Molecular Weight	159.19 g/mol [1]	232.11 g/mol [2]
CAS Number	91004-61-4[1][3]	91004-61-4 (Note: Some sources associate this CAS number with the dihydrochloride salt as well)
Parent Compound CID	594433[4]	594433[2]

## Synthesis and Derivatization

The synthesis of **8-hydrazinylquinoline** is not widely detailed in readily available literature, but a plausible synthetic route can be devised from its precursor, 8-aminoquinoline. The subsequent reaction of **8-hydrazinylquinoline** with aldehydes and ketones is a common method to generate a library of hydrazone derivatives for biological screening.

### Experimental Protocols

#### Protocol 2.1: Proposed Synthesis of **8-Hydrazinylquinoline** from 8-Nitroquinoline

This protocol is a two-step process involving the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by diazotization and reduction to yield the final product.

##### Step 1: Synthesis of 8-Aminoquinoline[5]

- Combine 34.8 g of 8-nitroquinoline, 0.25 g of Adams platinum oxide catalyst, 150 ml of ethyl acetate, 25 ml of absolute ethanol, and 25 ml of ether in a suitable reaction vessel.
- Agitate the mixture under a hydrogen atmosphere.
- Monitor the reaction until approximately 3 molar equivalents of hydrogen are absorbed (typically around 1.5 hours).
- Upon completion, treat the resulting solution with activated carbon to remove the catalyst.

- Filter the solution and distill the filtrate to yield 8-aminoquinoline.

Step 2: Synthesis of **8-Hydrazinylquinoline** (Generalized Method) Note: A specific, detailed protocol for this step was not found in the provided search results. The following is a generalized procedure based on standard organic synthesis of aryl hydrazines from anilines.

- Dissolve the synthesized 8-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise while maintaining the low temperature to form the diazonium salt.
- In a separate flask, prepare a solution of tin(II) chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid, also cooled to 0-5 °C.
- Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
- Allow the reaction to proceed, which results in the reduction of the diazonium salt to the corresponding hydrazine.
- Basify the reaction mixture to precipitate the **8-hydrazinylquinoline** free base or its hydrochloride salt, which can then be isolated by filtration, washed, and dried.

#### Protocol 2.2: General Synthesis of **8-Hydrazinylquinoline** Hydrazone Derivatives

This protocol describes the condensation reaction between **8-hydrazinylquinoline** and an aldehyde or ketone to form a hydrazone.<sup>[6]</sup>

- Dissolve 1 molar equivalent of **8-hydrazinylquinoline** (or its dihydrochloride salt) in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of acid (e.g., a few drops of acetic acid) if starting from the free base.
- Add 1 to 1.1 molar equivalents of the desired aldehyde or ketone to the solution.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
- If necessary, the product can be further purified by recrystallization.

## Biological Activity and Potential Applications

While specific biological data for the parent **8-hydrazinylquinoline** is scarce in the provided literature, its derivatives, particularly hydrazones, have been evaluated for a range of therapeutic applications. The quinoline nucleus is a well-established pharmacophore, and the addition of the hydrazone moiety often imparts significant biological activity.<sup>[4]</sup>

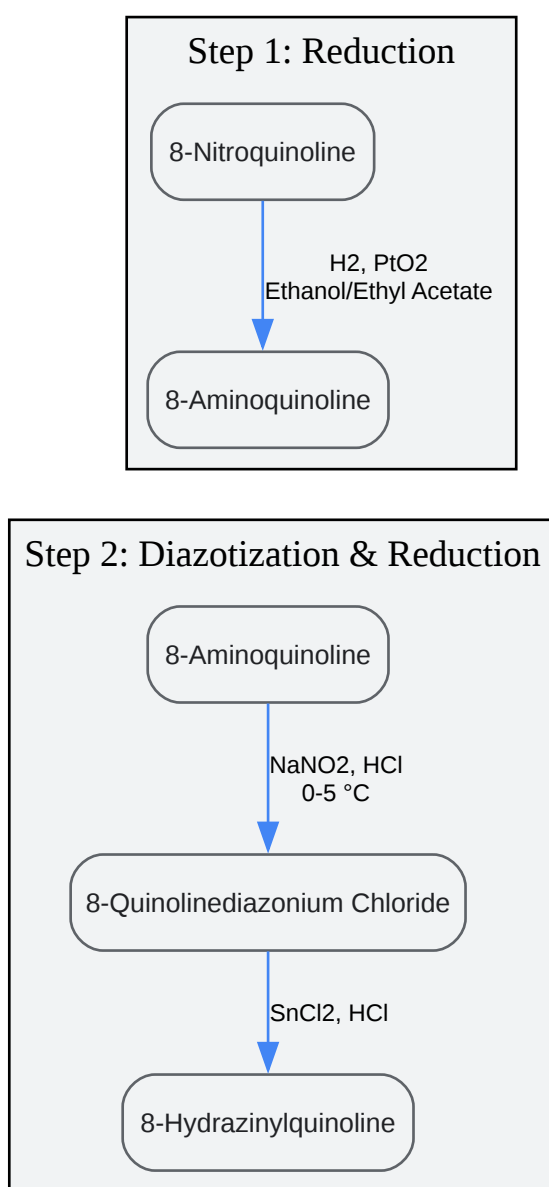
### Summary of Biological Activities of **8-Hydrazinylquinoline** Derivatives

Activity	Target Organisms/Strains	Reference
Antifungal	Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans	[4]
Antibacterial	Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae	[4]
Antimalarial	Plasmodium falciparum (D6 and W2 strains)	[4]
Antitubercular	Mycobacterium tuberculosis (H37Rv strain)	[1]

The mechanism of action for many quinoline derivatives involves their ability to chelate metal ions, which are essential for the function of various microbial enzymes.<sup>[2][7]</sup> This chelation can disrupt cellular processes and lead to cell death.

## Visualizations: Synthetic Pathways and Logical Relationships

Diagram 1: Proposed Synthesis of **8-Hydrazinylquinoline**



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Caption: Proposed two-step synthesis of **8-Hydrazinylquinoline** from 8-Nitroquinoline.

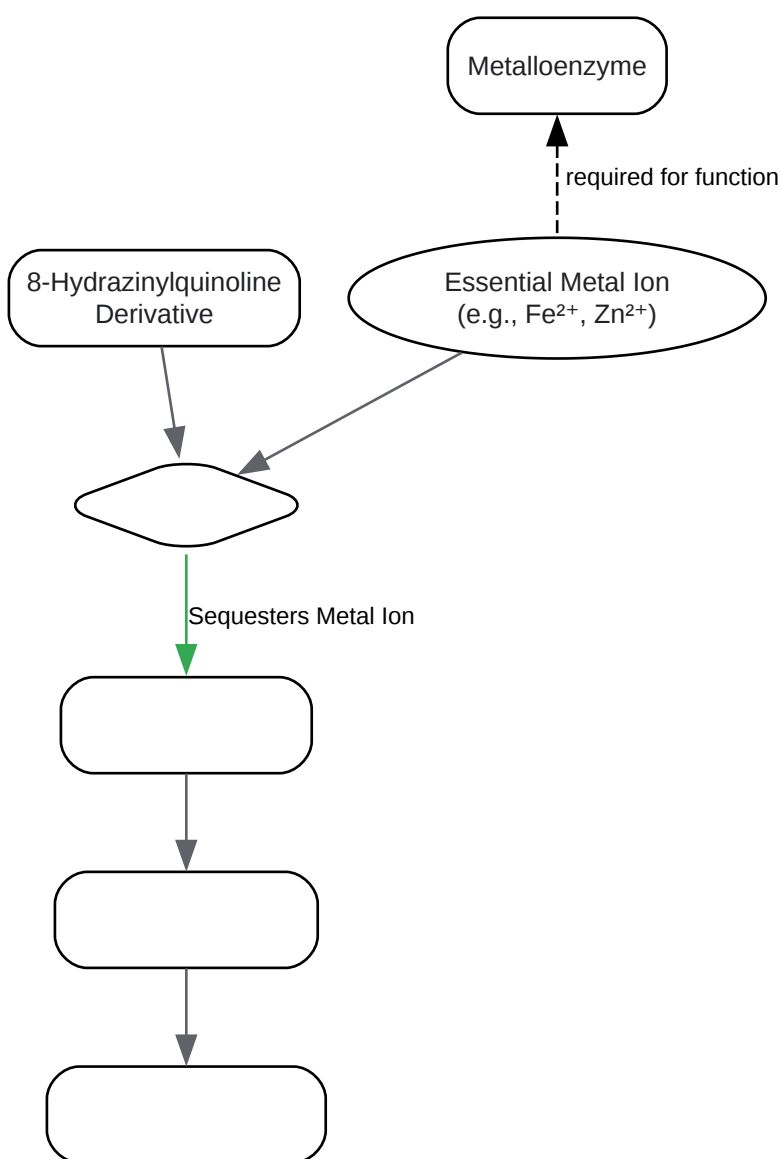
Diagram 2: Experimental Workflow for Hydrazone Derivative Synthesis



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Caption: General workflow for synthesizing hydrazone derivatives from **8-Hydrazinylquinoline**.

Diagram 3: Conceptual Signaling Pathway - Metal Ion Chelation



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Caption: Postulated mechanism of action via metal ion chelation leading to microbial cell death.

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## References

- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
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